Welcome to the BenchChem Online Store!
molecular formula C15H20BrF3O B8342164 4-Bromo-1-(octyloxy)-2-(trifluoromethyl)benzene

4-Bromo-1-(octyloxy)-2-(trifluoromethyl)benzene

Cat. No. B8342164
M. Wt: 353.22 g/mol
InChI Key: UNKHVTJHSNBLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759370B2

Procedure details

Using 4-bromo-1-fluoro-2-(trifluoromethyl)benzene as starting material, standard aromatic fluoro-substitution with n-octanol provided the title compound in quantitative yield. 1H NMR (400 MHz, CDCl3) δ 7.65 (δ, 1H, J=2.4 Hz), 7.55 (dd, 1H, J=8.8 Hz, J=2.4 Hz), 6.85 (d, 1H, J=8.8 Hz), 4.01 (t, 2H, J=6.4 Hz), 1.80 (m, 2H), 1.46 (m, 2H), 1.32 (m, 8H), 0.90 (t, 2H, J=5.6 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic fluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[CH2:13]([OH:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:21][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)C(F)(F)F
Step Two
Name
aromatic fluoro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCCCCCCCC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.